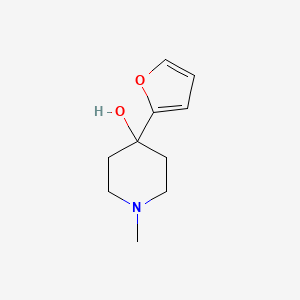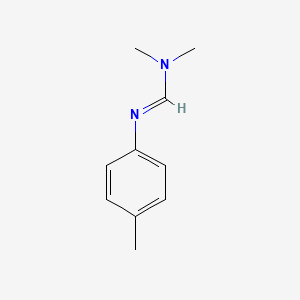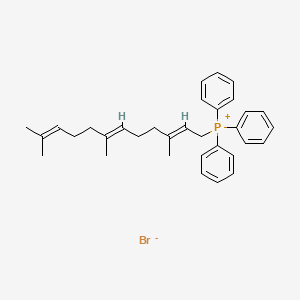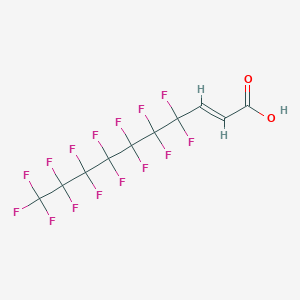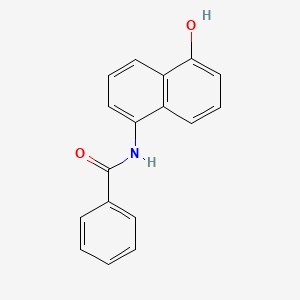
CID 22052990
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 22052990 is a compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This molecule is a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. In
Mecanismo De Acción
CID 22052990 is a selective inhibitor of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes such as cell growth, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer and has been shown to promote tumor growth and survival. CID 22052990 binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
CID 22052990 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in models of neurodegenerative diseases. Furthermore, it has been shown to inhibit the replication of viruses by targeting viral proteins and inhibiting their activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CID 22052990 has several advantages for lab experiments. It is a selective inhibitor of CK2 and has been shown to have minimal off-target effects. It is also relatively easy to synthesize and has good bioavailability. However, there are also some limitations to using CID 22052990 in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, it has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of CID 22052990. One direction is to further explore its potential therapeutic properties in various disease models. For example, it could be studied in models of other neurodegenerative diseases such as Huntington's disease. Another direction is to explore its potential as a combination therapy with other drugs. Finally, further research could be conducted to optimize the synthesis method of CID 22052990 to improve its solubility and half-life.
Métodos De Síntesis
CID 22052990 is a synthetic compound that was developed by a team of researchers from the University of California, San Francisco. The synthesis method involves the reaction of 6,7-dimethoxy-4-quinazolinamine with 2,3-dibromo-1-propanol in the presence of a palladium catalyst. The resulting compound is then treated with sodium hydroxide to yield CID 22052990.
Aplicaciones Científicas De Investigación
CID 22052990 has been extensively studied in various scientific research fields such as cancer research, neurodegenerative diseases, and infectious diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo by targeting CK2, which is overexpressed in many types of cancer. In addition, CID 22052990 has been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, it has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
Propiedades
InChI |
InChI=1S/2FH.2GeO2.Mg/c;;2*2-1-3;/h2*1H;;;/q;;2*-1;+2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYQXPVDRRPRNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ge]=O.[O-][Ge]=O.F.F.[Mg+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F2Ge2H2MgO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 22052990 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


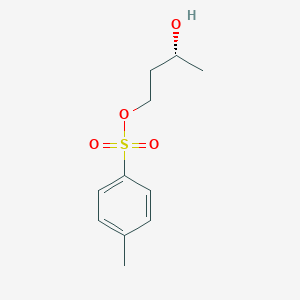
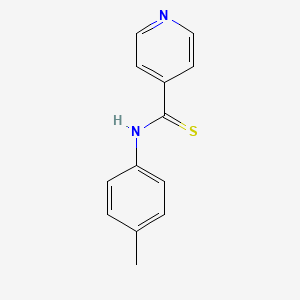
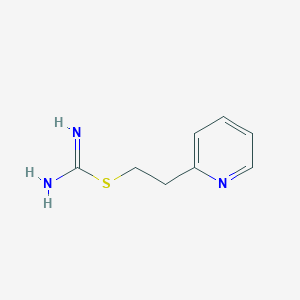
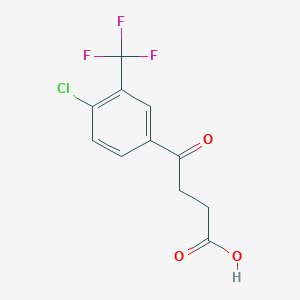

![5,7-Dichloro-6-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3282659.png)

